N-(3-fluoro-4-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(3-fluoro-4-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex small molecule featuring a 1,8-naphthyridine core substituted with a 3-fluoro-4-methylphenyl group at position 4, a methyl group at position 7, and a 4-methylpiperidine-1-carbonyl moiety at position 2. The naphthyridine scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The fluorine and methyl substituents on the phenyl ring, along with the piperidine carbonyl group, likely enhance its lipophilicity and modulate binding interactions with biological targets .
Properties
IUPAC Name |
[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-14-8-10-28(11-9-14)23(29)19-13-25-22-18(7-5-16(3)26-22)21(19)27-17-6-4-15(2)20(24)12-17/h4-7,12-14H,8-11H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOBLVUEKUJJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)C)F)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,8-Naphthyridin-4-amine Derivatives
The 1,8-naphthyridine core is a common pharmacophore in drug discovery. Below is a comparative analysis of key derivatives:
Key Observations :
- Substituent Effects: Fluorine Positioning: The target compound’s 3-fluoro-4-methylphenyl group contrasts with the 2,4-difluorophenyl in the analogue from . Piperidine Carbonyl: This group is conserved in the target compound and its difluorophenyl analogue, suggesting its role in enhancing solubility or acting as a hydrogen-bond acceptor . Methoxy vs. Methyl: Methoxy groups (as in 3f) increase polarity compared to methyl, which could reduce cell permeability but improve water solubility .
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